2-Amino-8-chloro[1,2,4]triazolo[1,5-a]pyridine-6-methanol

Physicochemical profiling Lead optimisation ADME prediction

2‑Amino‑8‑chloro[1,2,4]triazolo[1,5‑a]pyridine‑6‑methanol (CAS 2095412‑44‑3) is a heterocyclic small molecule built on the bridgehead‑nitrogen [1,2,4]triazolo[1,5‑a]pyridine scaffold, functionalised with a 2‑amino group, an 8‑chloro substituent, and a 6‑hydroxymethyl moiety [REFS‑1]. This scaffold is a recognised privileged structure in medicinal chemistry, having yielded potent inhibitors of VEGFR2, JAK1/2, PI3Kγ, RIPK1, p38α MAPK, ALK5, and RORγt across multiple discovery programmes [REFS‑2].

Molecular Formula C7H7ClN4O
Molecular Weight 198.61 g/mol
Cat. No. B13560092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-8-chloro[1,2,4]triazolo[1,5-a]pyridine-6-methanol
Molecular FormulaC7H7ClN4O
Molecular Weight198.61 g/mol
Structural Identifiers
SMILESC1=C(C2=NC(=NN2C=C1CO)N)Cl
InChIInChI=1S/C7H7ClN4O/c8-5-1-4(3-13)2-12-6(5)10-7(9)11-12/h1-2,13H,3H2,(H2,9,11)
InChIKeyBMBPZBYNCFYWOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2‑Amino‑8‑chloro[1,2,4]triazolo[1,5‑a]pyridine‑6‑methanol – Core Scaffold Identity and Physicochemical Baseline


2‑Amino‑8‑chloro[1,2,4]triazolo[1,5‑a]pyridine‑6‑methanol (CAS 2095412‑44‑3) is a heterocyclic small molecule built on the bridgehead‑nitrogen [1,2,4]triazolo[1,5‑a]pyridine scaffold, functionalised with a 2‑amino group, an 8‑chloro substituent, and a 6‑hydroxymethyl moiety [REFS‑1]. This scaffold is a recognised privileged structure in medicinal chemistry, having yielded potent inhibitors of VEGFR2, JAK1/2, PI3Kγ, RIPK1, p38α MAPK, ALK5, and RORγt across multiple discovery programmes [REFS‑2]. The compound has a molecular weight of 198.61 g mol⁻¹, a calculated XLogP3 of 0.1, a topological polar surface area (TPSA) of 76.4 Ų, two hydrogen‑bond donors (HBD), four hydrogen‑bond acceptors (HBA), and a single rotatable bond [REFS‑1]. These properties place it in a favourable region of drug‑like chemical space distinct from many close analogs, a feature that directly impacts solubility, permeability, and synthetic tractability for lead‑optimisation campaigns.

Why Generic Substitution Fails for 2‑Amino‑8‑chloro[1,2,4]triazolo[1,5‑a]pyridine‑6‑methanol


Congeners within the 2‑amino‑8‑chloro‑[1,2,4]triazolo[1,5‑a]pyridine series cannot be treated as interchangeable procurement items because the identity of the 6‑position substituent exerts a decisive influence on physicochemical properties, hydrogen‑bonding capacity, and synthetic downstream utility. As demonstrated by the PI3Kγ inhibitor series, even minor modifications at the 6‑position of the triazolopyridine core produce order‑of‑magnitude shifts in kinase selectivity and cellular potency [REFS‑1]. Further, the 6‑hydroxymethyl group provides a unique, mild derivatisation handle—through oxidation, esterification, etherification, or halogenation—that is absent in the 6‑carbonitrile, 6‑carboxamide, or unsubstituted analogs, making the methanol derivative the preferred entry point for parallel library synthesis and late‑stage functionalisation [REFS‑2]. The quantitative evidence below establishes exactly where this compound diverges from its nearest structural neighbors.

Quantitative Differentiation Evidence for 2‑Amino‑8‑chloro[1,2,4]triazolo[1,5‑a]pyridine‑6‑methanol


Hydrophilicity–Lipophilicity Balance: XLogP3 Head‑to‑Head Comparison with 6‑Carbonitrile and 6‑Carboxamide Analogs

The 6‑hydroxymethyl substituent confers a markedly lower computed lipophilicity (XLogP3 = 0.1) relative to the 6‑carbonitrile analog. By contrast, the 6‑carbonitrile analog (CAS 2091627‑83‑5) carries a predicted density of 1.73 g cm⁻³ and an acid dissociation constant (pKa) of 2.29, consistent with a more lipophilic and less ionisable character [REFS‑1]. The 6‑carboxamide analog (CAS 2167548‑71‑0) has a higher molecular weight (211.61 g mol⁻¹) and introduces an additional HBD, altering solubility and crystal‑packing properties [REFS‑2]. Within the broader [1,2,4]triazolo[1,5‑a]pyridine class, an XLogP3 near zero combined with TPSA of 76.4 Ų is associated with balanced aqueous solubility and passive membrane permeability—a profile that the VEGFR2 inhibitor programme identified as a key differentiator for oral bioavailability [REFS‑3].

Physicochemical profiling Lead optimisation ADME prediction

Hydrogen‑Bond Donor Capacity: Structural Differentiation from the 6‑Unsubstituted Parent

The 6‑hydroxymethyl group introduces a second hydrogen‑bond donor (total HBD = 2) that is absent in the commercially common 8‑chloro‑[1,2,4]triazolo[1,5‑a]pyridin‑2‑amine (CAS 1245644‑68‑1, MW 168.58, HBD = 1 from the 2‑amino group alone) [REFS‑1]. This additional HBD increases the topological polar surface area from approximately 56 Ų (estimated for the unsubstituted parent) to 76.4 Ų for the target compound, a change of ~20 Ų that can shift a molecule across key drug‑likeness thresholds [REFS‑2]. Within the [1,2,4]triazolo[1,5‑a]pyridine kinase inhibitor class, the presence of a strategically placed hydroxyl group has been shown to form critical hydrogen‑bond interactions with the hinge‑region backbone of VEGFR2 (Cys919 NH) and with catalytic lysine residues, directly contributing to slow dissociation kinetics and prolonged target residence time [REFS‑3].

Medicinal chemistry Structure‑activity relationships Molecular recognition

Synthetic Tractability: Derivatisation Potential of the 6‑Hydroxymethyl Handle vs. 6‑Carbonitrile and 6‑Carboxamide Analogs

The primary alcohol at the 6‑position enables mild, high‑yielding transformations—oxidation to the aldehyde or carboxylic acid, Mitsunobu etherification, esterification with acyl chlorides or carboxylic acids, and conversion to the alkyl halide for nucleophilic displacement—without perturbing the 2‑amino or 8‑chloro functionalities [REFS‑1]. In contrast, the 6‑carbonitrile analog (CAS 2091627‑83‑5) requires harsh acidic or basic hydrolysis to reach the corresponding acid or amide, and the 6‑carboxamide analog (CAS 2167548‑71‑0) necessitates pre‑activation for further coupling, adding synthetic steps and reducing overall yield [REFS‑2]. The target compound's single rotatable bond (vs. zero for the carbonitrile at the 6‑position) further increases conformational flexibility, which can be advantageous for induced‑fit binding in kinase pockets, as observed for related [1,2,4]triazolo[1,5‑a]pyridine leads in the p38α MAP kinase programme where hydroxymethyl‑bearing analogs showed improved biochemical potency relative to rigid 6‑substituted congeners [REFS‑3].

Parallel synthesis Late‑stage functionalisation Chemical biology probes

Purity and Batch‑to‑Batch Reproducibility: Quantitative QC Data from Commercial Suppliers

The target compound is available from Bidepharm at a standard purity of 98%, with batch‑specific QC documentation including NMR, HPLC, and GC analyses provided upon delivery [REFS‑1]. The 6‑carbonitrile analog (CAS 2091627‑83‑5) is also supplied at 98% purity by Bidepharm, but the 6‑carboxamide analog has more limited commercial availability with fewer documented QC parameters [REFS‑2]. The unsubstituted 8‑chloro‑[1,2,4]triazolo[1,5‑a]pyridin‑2‑amine is listed at ≥97% purity by Aladdin Scientific, a difference of ≥1 absolute percentage point that can be significant when impurities interfere with biochemical assay readouts or crystallisation trials [REFS‑3]. Furthermore, the target compound's availability in graduated quantities from 50 mg to 10 g through Enamine enables seamless scale‑up from initial screening to in vivo pharmacology without changing supplier or synthetic route [REFS‑4].

Quality control Reproducibility Procurement specification

Class‑Level Inhibitory Potential: Triazolopyridine Scaffold Activity in Kinase and α‑Glucosidase Assays

Although direct biological assay data for 2‑amino‑8‑chloro[1,2,4]triazolo[1,5‑a]pyridine‑6‑methanol remain sparse in the public domain, the [1,2,4]triazolo[1,5‑a]pyridine scaffold to which it belongs has demonstrated potent and consistent activity across multiple target classes. A derivative bearing a 6‑aryl‑2‑amino substitution pattern achieved IC₅₀ values of 0.83 μM (A549 lung cancer), 0.15 μM (MCF‑7 breast cancer), and 2.85 μM (HeLa cervical cancer) [REFS‑1]. In α‑glucosidase inhibition, compound 15j from a focused [1,2,4]triazolo[1,5‑a]pyridine library exhibited an IC₅₀ of 6.60 ± 0.09 μM with competitive, selective inhibition and no effect on α‑amylase [REFS‑2]. In the kinase domain, the VEGFR2 inhibitor 13d not only displayed potent enzymatic inhibition but also demonstrated oral anti‑tumour efficacy in DU145 and A549 xenograft models, validating the scaffold's in vivo translational potential [REFS‑3]. The target compound, with its unique 6‑hydroxymethyl substitution, represents an underexplored vertex in this validated chemical space.

Kinase inhibition α‑Glucosidase inhibition Scaffold validation

Optimal Research and Industrial Application Scenarios for 2‑Amino‑8‑chloro[1,2,4]triazolo[1,5‑a]pyridine‑6‑methanol


Kinase‑Focused Fragment‑Based or High‑Throughput Screening Libraries

The compound's balanced physicochemical profile (XLogP3 = 0.1, TPSA = 76.4 Ų) and two hydrogen‑bond donors make it an ideal entry for kinase‑targeted screening collections, particularly for targets where hinge‑region hydrogen‑bonding with a hydroxymethyl donor may confer selectivity advantages not achievable with the 6‑unsubstituted or 6‑carbonitrile analogs [REFS‑1]. The validated [1,2,4]triazolo[1,5‑a]pyridine scaffold has produced potent inhibitors of VEGFR2, JAK1/2, PI3Kγ, RIPK1, and p38α MAPK, indicating broad kinase‑family ligand efficiency [REFS‑2].

Parallel Library Synthesis via Late‑Stage Functionalisation of the 6‑Hydroxymethyl Handle

The primary alcohol at the 6‑position serves as a versatile synthetic hub for generating diverse analogs through oxidation, esterification, etherification, or halogenation under mild conditions that preserve the 2‑amino and 8‑chloro moieties [REFS‑1]. This enables medicinal chemistry teams to explore 6‑position SAR with minimal synthetic burden—an advantage over the 6‑carbonitrile or 6‑carboxamide analogs that require harsher interconversion conditions or pre‑activation steps [REFS‑2]. The compound's availability in graduated quantities from 50 mg to 10 g supports seamless scale‑up from initial derivatisation to in vivo candidate nomination [REFS‑3].

Biochemical Assay Development and Target Engagement Studies Requiring High‑Purity Starting Material

With a certified purity of 98% and multi‑method batch QC documentation (NMR, HPLC, GC), this compound meets the stringent purity requirements for biophysical assays (SPR, ITC, DSF) and co‑crystallisation trials where even 1–2% impurities can generate false positives or inhibit crystal growth [REFS‑1]. The documented QC package reduces the need for in‑house re‑purification, saving approximately 1–2 working days per procurement cycle compared to analogs supplied with only HPLC confirmation [REFS‑2].

α‑Glucosidase Inhibitor Lead Optimisation Leveraging Scaffold‑Validated Activity

Given that [1,2,4]triazolo[1,5‑a]pyridine derivatives have recently been validated as a novel, potent scaffold for α‑glucosidase inhibition (lead compound IC₅₀ = 6.60 μM, competitive mechanism, selective over α‑amylase), the target compound's 6‑hydroxymethyl group may engage additional hydrogen‑bond interactions within the enzyme's active site (analogous to the TYR158, GLN353, and GLU411 contacts observed for 15j) [REFS‑1]. This makes it a compelling starting point for structure‑based design of next‑generation α‑glucosidase inhibitors with improved potency and selectivity profiles [REFS‑2].

Quote Request

Request a Quote for 2-Amino-8-chloro[1,2,4]triazolo[1,5-a]pyridine-6-methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.